S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate
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Overview
Description
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate is a chemical compound known for its application as a herbicide. It is used primarily in agricultural settings to control the growth of weeds in crops such as rice, wheat, corn, and soybean . This compound belongs to the thiocarbamate class of herbicides, which are known for their ability to inhibit the biosynthesis of very-long-chain fatty acids in plants .
Preparation Methods
The synthesis of S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylthiocarbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which are its active metabolites.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Hydrolysis: Under certain conditions, it can hydrolyze to form 4-chlorobenzyl alcohol and N,N-dimethylthiocarbamate.
Common reagents used in these reactions include oxidizing agents like chromium (VI) compounds and nucleophiles such as amines and alcohols . The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives .
Scientific Research Applications
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate involves the inhibition of very-long-chain fatty acid elongase (VLCFAE) activity in plants . This inhibition disrupts the biosynthesis of very-long-chain fatty acids, which are essential components of cell membranes. The compound’s active forms, sulfoxide and sulfone, are particularly effective in inhibiting VLCFAE activity .
Comparison with Similar Compounds
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate can be compared with other thiocarbamate herbicides such as:
These comparisons highlight the unique properties of this compound, such as its specific inhibitory effects on VLCFAE and its application in a wide range of crops .
Properties
CAS No. |
33688-98-1 |
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Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
S-[(4-chlorophenyl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
PXXCNDKRWHJYKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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